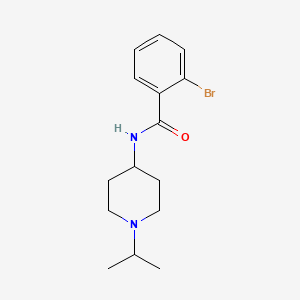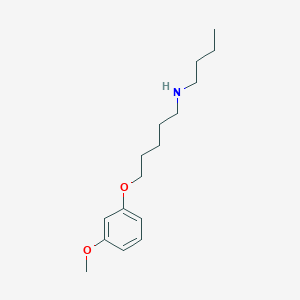
2-bromo-N-(1-isopropyl-4-piperidinyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-(1-isopropyl-4-piperidinyl)benzamide, also known as BIPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound belongs to the class of benzamide derivatives and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 2-bromo-N-(1-isopropyl-4-piperidinyl)benzamide is not fully understood. However, it has been suggested that this compound may exert its effects by inhibiting the activity of carbonic anhydrase. Carbonic anhydrase is an enzyme that catalyzes the conversion of carbon dioxide and water to bicarbonate and protons. This process is crucial for maintaining the acid-base balance in the body. Inhibition of carbonic anhydrase by this compound may lead to a decrease in bicarbonate production, which may have various physiological effects.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects. It has been reported to have anticonvulsant, analgesic, and anti-inflammatory activities. This compound has also been found to inhibit the activity of carbonic anhydrase, which may have various physiological effects. Inhibition of carbonic anhydrase by this compound may lead to a decrease in bicarbonate production, which may affect the acid-base balance in the body. This compound has also been found to have potential applications in the treatment of glaucoma, epilepsy, and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
2-bromo-N-(1-isopropyl-4-piperidinyl)benzamide has several advantages for lab experiments. It is a potent inhibitor of carbonic anhydrase, which makes it useful for investigating the role of this enzyme in various physiological processes. This compound is also relatively easy to synthesize, which makes it readily available for use in research studies. However, there are also some limitations to using this compound in lab experiments. It has been reported to have low solubility in water, which may limit its use in certain experiments. This compound has also been found to have potential toxicity, which may limit its use in in vivo studies.
Orientations Futures
For research on 2-bromo-N-(1-isopropyl-4-piperidinyl)benzamide may focus on investigating its potential applications in the treatment of glaucoma, epilepsy, and cancer, as well as improving its solubility and reducing its toxicity.
Méthodes De Synthèse
The synthesis of 2-bromo-N-(1-isopropyl-4-piperidinyl)benzamide has been achieved by various methods. One of the commonly used methods involves the reaction of 2-bromoaniline and N-isopropylpiperidine in the presence of a catalyst. The resulting product is then treated with benzoyl chloride to obtain this compound. Another method involves the reaction of 2-bromoaniline and N-isopropylpiperidine with benzoyl isocyanate. The resulting product is then treated with hydrochloric acid to obtain this compound.
Applications De Recherche Scientifique
2-bromo-N-(1-isopropyl-4-piperidinyl)benzamide has been used in various scientific research studies. It has been found to have potential applications in the field of medicinal chemistry, particularly in the development of new drugs. This compound has been reported to have anticonvulsant, analgesic, and anti-inflammatory activities. It has also been found to be a potent inhibitor of the enzyme carbonic anhydrase, which plays a crucial role in various physiological processes. This compound has been used in studies to investigate the role of carbonic anhydrase in various diseases, including glaucoma, epilepsy, and cancer.
Propriétés
IUPAC Name |
2-bromo-N-(1-propan-2-ylpiperidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O/c1-11(2)18-9-7-12(8-10-18)17-15(19)13-5-3-4-6-14(13)16/h3-6,11-12H,7-10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTCIQDJOBAUNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}-4-isopropylpiperazine](/img/structure/B5220468.png)

![methyl 5-(2-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5220477.png)
![dimethyl 2-[(3-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5220484.png)
![1-(4-fluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B5220498.png)
![3-(3-chlorophenyl)-2-methyl-7-(4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5220510.png)
![1-ethoxy-2-[3-(2-isopropoxyphenoxy)propoxy]benzene](/img/structure/B5220521.png)
![1-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzene](/img/structure/B5220523.png)

![3-[(4-bromophenyl)amino]-2-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5220525.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzamide](/img/structure/B5220537.png)

![N-[4-(1-pyrrolidinylmethyl)phenyl]acetamide](/img/structure/B5220556.png)
